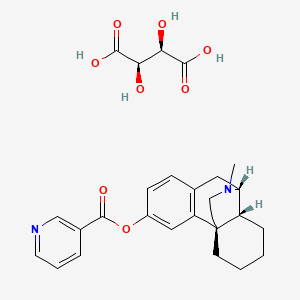
Morphinan-3-ol, 17-methyl-, nicotinate (ester), tartrate, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morphinan-3-ol, 17-methyl-, nicotinate (ester), tartrate, (-)- is a compound belonging to the morphinan class of chemicals. Morphinans are known for their psychoactive properties and are commonly used in medicinal chemistry for their analgesic and antitussive effects. This particular compound is a derivative of morphinan, modified to enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 17-methyl-, nicotinate (ester), tartrate, (-)- typically involves multiple steps. The starting material is often a morphinan derivative, which undergoes esterification with nicotinic acid to form the nicotinate ester. This is followed by the formation of the tartrate salt through a reaction with tartaric acid. The reaction conditions usually involve the use of organic solvents and catalysts to facilitate the esterification and salt formation processes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors, with careful control of temperature, pressure, and reaction time to maximize efficiency. Purification steps such as crystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Morphinan-3-ol, 17-methyl-, nicotinate (ester), tartrate, (-)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: This reaction can reduce the carbonyl group back to a hydroxyl group.
Substitution: This reaction can involve the replacement of functional groups on the morphinan skeleton.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the hydroxyl group. Substitution reactions can introduce new functional groups, altering the compound’s pharmacological properties .
Scientific Research Applications
Morphinan-3-ol, 17-methyl-, nicotinate (ester), tartrate, (-)- has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interactions with biological receptors, particularly opioid receptors.
Medicine: Investigated for its potential as an analgesic and antitussive agent.
Industry: Used in the development of new pharmaceuticals and as a precursor in the synthesis of other morphinan derivatives
Mechanism of Action
The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, mimicking the action of endogenous opioids to produce analgesic effects. The molecular targets include the μ-opioid receptor, and the pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels .
Comparison with Similar Compounds
Similar Compounds
Morphine: A naturally occurring opiate with potent analgesic properties.
Codeine: A less potent opiate used primarily as an antitussive.
Dextromethorphan: A synthetic morphinan used as a cough suppressant.
Uniqueness
Morphinan-3-ol, 17-methyl-, nicotinate (ester), tartrate, (-)- is unique due to its specific ester and tartrate modifications, which enhance its pharmacokinetic properties and reduce side effects compared to other morphinan derivatives .
Properties
CAS No. |
63904-94-9 |
|---|---|
Molecular Formula |
C27H32N2O8 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;[(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C23H26N2O2.C4H6O6/c1-25-12-10-23-9-3-2-6-19(23)21(25)13-16-7-8-18(14-20(16)23)27-22(26)17-5-4-11-24-15-17;5-1(3(7)8)2(6)4(9)10/h4-5,7-8,11,14-15,19,21H,2-3,6,9-10,12-13H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t19-,21+,23+;1-,2-/m01/s1 |
InChI Key |
HLNLXXCWUOGYSY-BQKZNIKASA-N |
Isomeric SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)OC(=O)C5=CN=CC=C5.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC(=O)C5=CN=CC=C5.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14499478.png)
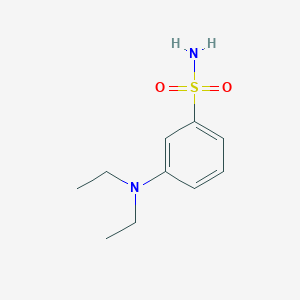
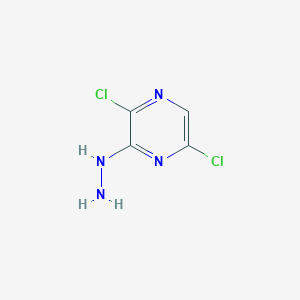
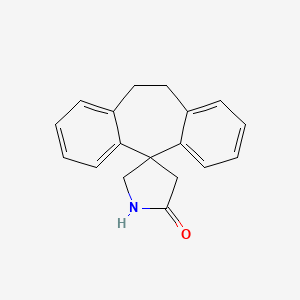
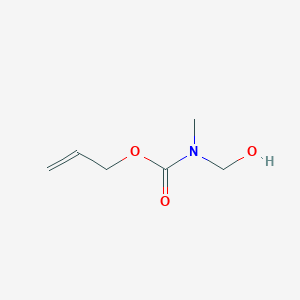
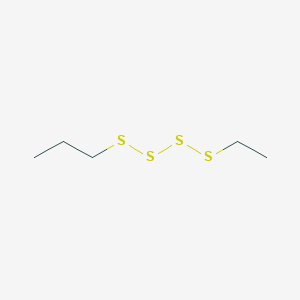
![15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane](/img/structure/B14499522.png)
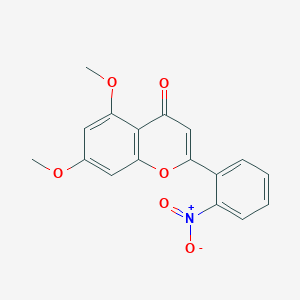
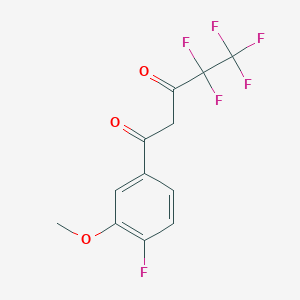
![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)

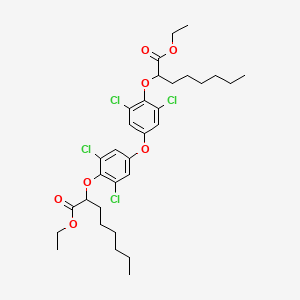
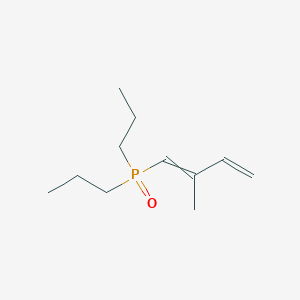
![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)
